molecular formula C20H18N2O3 B8583706 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B8583706
M. Wt: 334.4 g/mol
InChI Key: GXCORBHGAGBVSF-UHFFFAOYSA-N
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Description

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a benzamide core substituted with methyloxy and phenylmethyl groups, along with a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of Methyloxy and Phenylmethyl Groups: The methyloxy group can be introduced via methylation reactions using methyl iodide and a base. The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.

    Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyloxy group can be oxidized to form a methoxy group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of methoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methyloxy)-2-[(phenylmethyl)oxy]benzamide: Lacks the pyridinyl group, which may affect its biological activity.

    2-[(Phenylmethyl)oxy]-N-3-pyridinylbenzamide: Lacks the methyloxy group, potentially altering its chemical reactivity.

    5-(Methyloxy)-N-3-pyridinylbenzamide: Lacks the phenylmethyl group, which may influence its interaction with molecular targets.

Uniqueness

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H18N2O3/c1-24-17-9-10-19(25-14-15-6-3-2-4-7-15)18(12-17)20(23)22-16-8-5-11-21-13-16/h2-13H,14H2,1H3,(H,22,23)

InChI Key

GXCORBHGAGBVSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(methyloxy)-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 7; 280 mg, 1.08 mmol), 3-pyridinamine (204 mg, 2.17 mmol), EDC (312 mg, 1.63 mmol) and HOBT (249 mg, 1.626 mmol) in DMF (5 ml) was stirred under nitrogen at 25° C. overnight. The reaction mixture was then poured into water (20 ml), filtered and the solid was washed with water and dried to yield the title compound as a white solid. 150 mg.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
249 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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